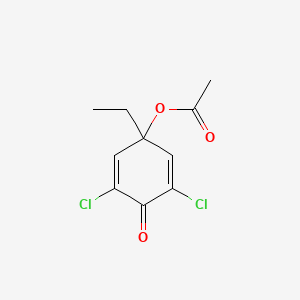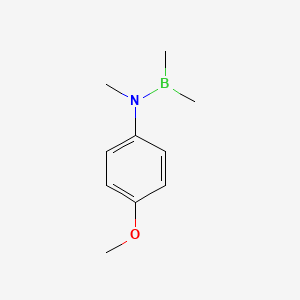
2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 2nd and 4th positions, and an isopropyl group is attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene typically involves the chloromethylation of 1-(propan-2-yl)benzene. This can be achieved through the reaction of 1-(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of ethers, amines, or other substituted derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,4-bis(methyl)-1-(propan-2-yl)benzene.
Applications De Recherche Scientifique
2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The isopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(chloromethyl)-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
2,4-Bis(chloromethyl)-1-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
2,4-Bis(bromomethyl)-1-(propan-2-yl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene is unique due to the presence of both chloromethyl and isopropyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
61099-14-7 |
|---|---|
Formule moléculaire |
C11H14Cl2 |
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2,4-bis(chloromethyl)-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-8(2)11-4-3-9(6-12)5-10(11)7-13/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
UCGOZYSGLLEDSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


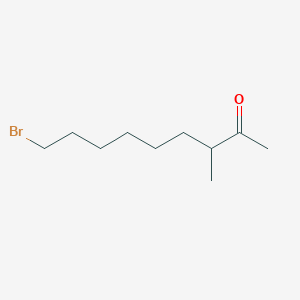
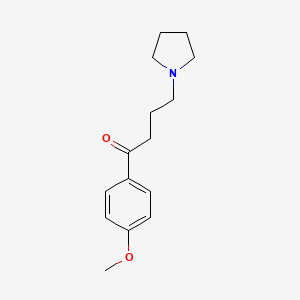
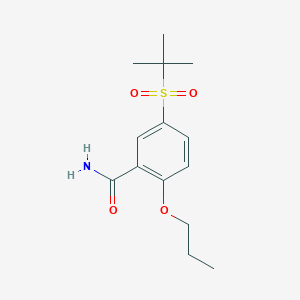

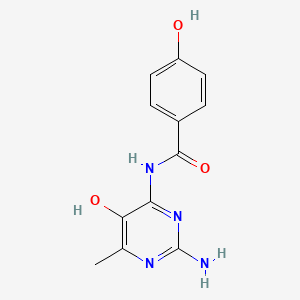
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

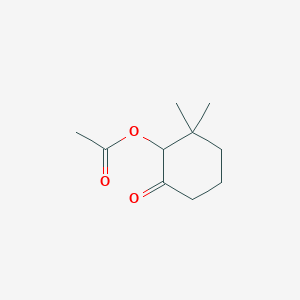
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
